molecular formula C17H10BrClN2O4 B12488649 4-bromo-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide

4-bromo-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide

Cat. No.: B12488649
M. Wt: 421.6 g/mol
InChI Key: SLQWWVQEQHSZQO-UHFFFAOYSA-N
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Description

4-bromo-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide is a complex organic compound that features a bromine atom, a chlorine atom, and a nitro group attached to a phenyl ring, which is further connected to a hydroxynaphthalene carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide typically involves multiple steps:

    Nitration: The initial step involves the nitration of 4-chloroaniline to introduce the nitro group.

    Bromination: The bromination of 1-hydroxynaphthalene-2-carboxylic acid is carried out to introduce the bromine atom.

    Amidation: The final step involves the coupling of the brominated naphthalene derivative with the nitrated chloroaniline derivative under suitable conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Formation of 4-amino-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of 4-bromo-N-(4-chloro-2-nitrophenyl)-1-oxonaphthalene-2-carboxamide.

Scientific Research Applications

4-bromo-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its structural features.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Its interactions with biological molecules are investigated to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes. In cancer research, it may inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-chloro-2-nitrophenyl)benzamide
  • 4-bromo-N-(4-chloro-2-nitrophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

4-bromo-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide is unique due to its combination of a hydroxynaphthalene carboxamide structure with a brominated and nitrated phenyl ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C17H10BrClN2O4

Molecular Weight

421.6 g/mol

IUPAC Name

4-bromo-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C17H10BrClN2O4/c18-13-8-12(16(22)11-4-2-1-3-10(11)13)17(23)20-14-6-5-9(19)7-15(14)21(24)25/h1-8,22H,(H,20,23)

InChI Key

SLQWWVQEQHSZQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])Br

Origin of Product

United States

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